molecular formula C13H13Cl2NO2 B2903930 5-Chloro-2-(4-methoxyphenoxy)aniline CAS No. 62966-75-0

5-Chloro-2-(4-methoxyphenoxy)aniline

Cat. No. B2903930
Key on ui cas rn: 62966-75-0
M. Wt: 286.15
InChI Key: QLIXWPYVXUNMPW-UHFFFAOYSA-N
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Patent
US04221714

Procedure details

An 80.0 g. portion of the above nitro derivative in 800 ml. of acetone is added to 320.0 g. of sodium hydrosulfite in 800 ml. of water. The mixture is heated to reflux on a steam bath for one hour, cooled and extracted with benzene. The benzene extract is washed with water, dried over anhydrous sodium sulfate, and evaporated in vacuo to a yellow oil. Treatment in hexane, with cooling produces crystals of 5-chloro-2-(p-methoxyphenoxy)-aniline.
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
COC1C=CC([C:9]2[C:10]([N+]([O-])=O)=[C:11]([O:16][C:17]3[CH:22]=[CH:21][C:20]([Cl:23])=[C:19](C4C=CC(OC)=CC=4)[C:18]=3[N+:32]([O-])=O)[CH:12]=[CH:13][C:14]=2Cl)=CC=1.C[C:39](C)=[O:40].S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[Cl:23][C:20]1[CH:21]=[CH:22][C:17]([O:16][C:11]2[CH:10]=[CH:9][C:14]([O:40][CH3:39])=[CH:13][CH:12]=2)=[C:18]([CH:19]=1)[NH2:32] |f:2.3.4|

Inputs

Step One
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1C(=C(C=CC1Cl)OC1=C(C(=C(C=C1)Cl)C1=CC=C(C=C1)OC)[N+](=O)[O-])[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux on a steam bath for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
EXTRACTION
Type
EXTRACTION
Details
The benzene extract
WASH
Type
WASH
Details
is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a yellow oil
TEMPERATURE
Type
TEMPERATURE
Details
Treatment in hexane, with cooling

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(N)C1)OC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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